(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
Description
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a structurally complex molecule featuring a benzofuran core fused with an indole moiety. Key structural elements include:
- A 2,3-dihydrobenzofuran ring with a ketone group at position 2.
- A (1-ethyl-5-methoxy-1H-indol-3-yl)methylidene substituent at position 2, introducing steric and electronic effects from the ethyl and methoxy groups.
- A furan-2-carboxylate ester at position 6, influencing solubility and reactivity.
Properties
Molecular Formula |
C25H19NO6 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C25H19NO6/c1-3-26-14-15(19-12-16(29-2)7-9-20(19)26)11-23-24(27)18-8-6-17(13-22(18)32-23)31-25(28)21-5-4-10-30-21/h4-14H,3H2,1-2H3/b23-11+ |
InChI Key |
ZKVXYXAKWUZXCJ-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through Fischer indole synthesis or other methods.
Benzofuran Formation: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives.
Coupling Reactions: The indole and benzofuran intermediates are coupled using reagents such as Grignard reagents or organolithium compounds.
Final Assembly: The furan-2-carboxylate group is introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The structural characteristics of this compound indicate potential biological activities, particularly in pharmacology. Compounds with similar frameworks have been associated with various therapeutic effects.
Potential Biological Activities
Research indicates that compounds similar to this one can exhibit:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress. |
| Anticancer | Inhibits cancer cell proliferation. |
| Antimicrobial | Effective against bacterial and fungal infections. |
| Anti-inflammatory | Reduces inflammation in tissues. |
These activities suggest that the compound may serve as a lead for developing new therapeutic agents.
Interaction Studies
Key areas of focus in interaction studies include:
- Binding affinity to target proteins.
- Influence on enzyme activity.
- Modulation of signaling pathways.
These studies are essential for elucidating how the compound exerts its biological effects.
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, which can include:
- Preparation of indole and benzofuran intermediates.
- Coupling reactions under controlled conditions.
- Final modifications to achieve the desired structure.
Synthetic Pathway Overview
The following table summarizes common synthetic routes and conditions:
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Condensation | Ethyl iodide, methoxybenzaldehyde |
| 2 | Coupling | Palladium or copper catalysts |
| 3 | Purification | Chromatography, crystallization |
Case Studies
Several studies have reported on compounds structurally related to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate, highlighting its potential applications:
Study Examples
- Anticancer Activity : A study demonstrated that similar indole derivatives inhibited tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Research indicated that benzofuran derivatives showed significant activity against resistant bacterial strains.
- Neuroprotective Effects : Furan-based compounds were found to protect neuronal cells from apoptosis in experimental models.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Syntheses
a) Ethyl 5-hydroxy-2-(5-methoxy-1H-indol-3-yl)benzofuran-3-carboxylate (4e)
- Core Structure : Benzofuran with a hydroxy group at position 5 and an ethyl carboxylate at position 3.
- Substituents : 5-Methoxy-1H-indol-3-yl group (lacking alkylation at N1).
- Synthesis: Cu(OTf)2-catalyzed [3+2] cycloaddition between ethyl (E)-3-(5-methoxy-1H-indol-3-yl)acrylate and benzoquinone (71% yield) .
- Key Data: HRMS: [M+H]+ = 352.1178 (C20H17NO5). 1H NMR: δ 11.86 (s, indole NH), 3.86 (s, OCH3), 1.41 (t, ethyl CH3).
b) Ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)benzofuran-3-carboxylate (4f)
- Core Structure : Similar to 4e but with a 1-methyl group on the indole nitrogen.
- Impact of Methylation : Enhanced lipophilicity and steric hindrance compared to 4e.
- Synthesis : Analogous method to 4e, using methyl-substituted indole precursor (79% yield) .
- Key Data: HRMS: [M+H]+ = 350.1387 (C21H19NO4). 1H NMR: δ 3.86 (s, OCH3), 1.41 (t, ethyl CH3); absence of indole NH signal due to methylation.
c) [(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate
Comparative Analysis Table
Key Differences and Implications
The furan-2-carboxylate at position 6 may enhance metabolic stability compared to ethyl esters in 4e/4f .
Synthetic Accessibility :
- Compounds 4e and 4f were synthesized via Cu(OTf)2-catalyzed cycloaddition with yields >70%, suggesting that the target compound could be synthesized similarly.
Spectroscopic Signatures :
- The absence of an indole NH signal in 4f (δ 11.86 in 4e) highlights the impact of N-alkylation, a feature relevant to the target compound’s characterization .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a complex organic molecule featuring multiple functional groups, including indole and benzofuran moieties. These structural components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , and its structure includes:
- Indole moiety : Known for its diverse pharmacological properties.
- Benzofuran core : Associated with antioxidant and anti-inflammatory activities.
- Furan carboxylate group : Potentially enhances solubility and bioavailability.
Anticancer Properties
Research has indicated that indole derivatives often exhibit anticancer activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation through in vitro assays.
Antioxidant Activity
The benzofuran structure is recognized for its ability to scavenge free radicals. Studies on related compounds have demonstrated significant antioxidant activity, which could provide protective effects against oxidative stress-related diseases. The presence of the furan carboxylate may enhance this activity.
Anti-inflammatory Effects
Compounds containing indole and benzofuran rings have been associated with anti-inflammatory effects. This compound's potential to inhibit pro-inflammatory cytokines could be explored using models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages.
The biological activity of the compound is likely mediated through interactions with specific molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression or inflammatory pathways.
- Receptors : Binding to receptors involved in signal transduction pathways that regulate cell proliferation and apoptosis.
In Vitro Studies
A series of in vitro studies are essential to validate the biological activities predicted based on structural analysis. For instance:
- Anticancer Activity : Cell viability assays using human cancer cell lines (e.g., HeLa, MCF7) should be conducted to assess the compound's effectiveness.
- Antioxidant Assays : DPPH radical scavenging assays can quantify the antioxidant potential.
In Vivo Studies
Following promising in vitro results, in vivo studies using animal models will be necessary to evaluate the therapeutic potential and safety profile of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
| Benzofuran Derivatives | Benzofuran core | Antioxidant |
| 5-Methoxyindole | Indole with methoxy group | Anticancer |
This table highlights how the unique combination of functional groups in This compound may confer distinct pharmacological properties not seen in other compounds.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate?
- Methodology :
- Step 1 : Condensation of 1-ethyl-5-methoxyindole-3-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the methylidene intermediate.
- Step 2 : Esterification with furan-2-carbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
- Key Reference : Similar multicomponent syntheses for indole-furan hybrids are detailed in , where palladium catalysis and solvent optimization are critical .
Q. How can the stereochemical configuration (2E) of the methylidene group be confirmed experimentally?
- Methodology :
- NMR Analysis : NOESY or ROESY to detect spatial proximity between protons on the indole and benzofuran moieties.
- X-ray Crystallography : Single-crystal analysis (as demonstrated for structurally analogous benzylidene derivatives in ) .
- Computational Validation : DFT calculations to compare energy minima of (2E) vs. (2Z) isomers.
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC.
- Optimal Storage : Argon-atmosphere vials at –20°C, with desiccants (supported by handling protocols in for sensitive esters) .
Advanced Research Questions
Q. How do electronic effects of the 5-methoxy group on the indole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Comparative Studies : Synthesize analogs with substituents (e.g., -H, -Cl, -OCH₃) at the 5-position.
- Kinetic Analysis : Monitor reaction rates in Suzuki-Miyaura couplings (Pd catalysts, as in ) to assess electronic effects .
- DFT Modeling : Calculate electron density maps and Fukui indices to predict reactive sites.
Q. What contradictory data might arise in spectroscopic characterization, and how can they be resolved?
- Case Example : Discrepancies in UV-Vis λmax between experimental and theoretical values.
- Resolution :
- Solvent Polarity Adjustment : Test in solvents with varying dielectric constants (e.g., cyclohexane vs. DMSO).
- Time-Dependent DFT (TD-DFT) : Refine computational models to include solvent effects (as in for benzylidene systems) .
Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies?
- Methodology :
- Fragment-Based Design : Replace the furan-2-carboxylate group with other esters (e.g., phenyl, pyridyl) and assay biological activity.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (referenced in for benzoxazole analogs) .
Key Recommendations for Researchers
- Prioritize X-ray crystallography for unambiguous structural confirmation due to the compound’s stereochemical complexity .
- Use palladium-based catalysts for functionalization of the indole core, leveraging methodologies in and .
- Address stability issues via rigorous storage protocols, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
